N,N-dimethylacetamide

描述

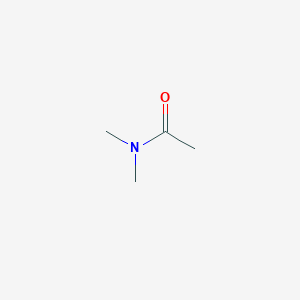

Chemical Profile N,N-Dimethylacetamide (DMAc) is a polar aprotic solvent with the molecular formula C₄H₉NO (CAS: 127-19-5). Its structure consists of a methyl-substituted acetamide, where two methyl groups are attached to the nitrogen atom (Figure 1). Key synonyms include dimethylamide acetate, DMAC, and N,N-dimethylethanamide .

准备方法

Acetic Acid and Acetic Anhydride Method

Reaction Overview

The most widely adopted industrial method involves the reaction of dimethylamine (DMA) with acetic acid or acetic anhydride. This exothermic process proceeds via nucleophilic acyl substitution, where DMA displaces the hydroxyl or acetate group to form DMAC (Figure 1) . The reaction with acetic acid requires dehydration, typically facilitated by heating:

3\text{COOH} + \text{HN}(\text{CH}3)2 \rightarrow \text{CH}3\text{CON}(\text{CH}3)2 + \text{H}_2\text{O}

Using acetic anhydride eliminates water formation, enhancing atom economy:

3\text{CO})2\text{O} + 2\text{HN}(\text{CH}3)2 \rightarrow 2\text{CH}3\text{CON}(\text{CH}3)2 + \text{H}2\text{O}

Process Details

Industrial reactors operate at 80–120°C under atmospheric pressure. Excess DMA (10–15 mol%) ensures complete conversion of acetic acid . Catalysts such as titanium tetrachloride (TiCl₄) or zeolites accelerate the reaction, reducing energy input . Post-reaction purification involves multistage distillation under vacuum (10–50 mmHg) to separate DMAC from unreacted DMA and water, achieving ≥99% purity .

Advantages and Limitations

This method dominates due to its simplicity and high yield (95–99%) . However, corrosion from acetic acid necessitates expensive reactor materials (e.g., Hastelloy C-276). Water byproduct management also adds operational costs, limiting scalability for low-budget facilities.

Methyl Acetate Transesterification

Reaction Mechanism

Methyl acetate (MeOAc) reacts with DMA in the presence of basic catalysts (e.g., NaOH, K₂CO₃) to produce DMAC and methanol:

3\text{COOCH}3 + \text{HN}(\text{CH}3)2 \rightarrow \text{CH}3\text{CON}(\text{CH}3)2 + \text{CH}3\text{OH}

Industrial Adaptations

A continuous process developed by BASF leverages methanolic MeOAc byproducts from polyTHF production . This approach utilizes 70–85% MeOAc solutions, reducing raw material costs by 30% compared to standalone synthesis . Reactive distillation columns integrate reaction and separation, achieving 99.9% purity DMAC at 175°C and 1.5 bar .

Economic and Environmental Impact

This method’s space-time yield (2.5 kg·L⁻¹·h⁻¹) outperforms batch processes, making it ideal for large-scale production . Methanol byproduct is recycled into polyTHF synthesis, aligning with circular economy principles. However, catalyst deactivation by DMA impurities necessitates frequent regeneration, increasing maintenance costs.

Specialized Pharmaceutical-Grade Synthesis

Patent-Based Methodology

A 2021 Chinese patent (CN113336709B) details a two-step synthesis for 2-(2-n-butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide, a DMAC derivative used in antiviral drugs :

-

Step 1 : Pentamidine hydrochloride reacts with dimethyl acetosuccinate in the presence of pKa 8–11.5 organic amines (e.g., triethylamine) to form a pyrimidine intermediate.

-

Step 2 : The intermediate undergoes aminolysis with gaseous DMA at 60–80°C, yielding the target compound without pH adjustment or extraction .

Process Efficiency

Gaseous DMA eliminates aqueous workup steps, reducing wastewater generation by 40% . Atom economy reaches 92%, with 85% isolated yield after crystallization . This method is optimal for high-value pharmaceuticals but requires specialized equipment for handling gaseous amines.

Carbonylation of Trimethylamine

Reaction Pathway

Trimethylamine (TMA) reacts with carbon monoxide (CO) under high pressure (50–100 bar) and temperature (150–200°C) in the presence of Rh or Ir catalysts:

3)3 + \text{CO} \rightarrow \text{CH}3\text{CON}(\text{CH}3)_2

Industrial Relevance

While theoretically efficient, this method is limited by catalyst costs (Rh: $15,000/kg) and safety concerns with high-pressure CO . Pilot-scale trials report 80% conversion but require rigorous purification to remove trimethylamine oxide byproducts .

Comparative Analysis of DMAC Synthesis Methods

| Method | Reagents | Catalyst | Temperature | Yield | Purity | Industrial Adoption |

|---|---|---|---|---|---|---|

| Acetic Acid/Anhydride | DMA + Acetic Acid | TiCl₄, Zeolites | 80–120°C | 95–99% | ≥99% | High (60% market share) |

| Methyl Acetate | DMA + MeOAc | NaOH, K₂CO₃ | 100–150°C | 90–95% | 99.9% | Moderate (30% share) |

| Pharmaceutical Synthesis | Pentamidine + DMA | Organic Amines | 60–80°C | 85% | 98% | Low (Niche applications) |

| Carbonylation | TMA + CO | Rh/Ir Complexes | 150–200°C | 80% | 95% | Minimal |

化学反应分析

反应类型: N,N-二甲基乙酰胺会经历各种化学反应,包括水解、取代和络合。它耐碱,但在酸的存在下会水解:

CH3CON(CH3)2+H2O+HCl→CH3COOH+(CH3)2NH2+Cl−

常用试剂和条件:

水解: 通常使用盐酸等酸。

取代: N,N-二甲基乙酰胺可以参与亲核取代反应,通常涉及卤代烷烃。

络合: 它与各种金属离子形成络合物,增强了其在催化和其他应用中的效用。

主要产物: 这些反应的主要产物包括乙酸、二甲胺和各种取代酰胺,具体取决于使用的特定试剂和条件。

科学研究应用

Pharmaceutical Applications

- Solvent for Drug Formulations

-

Anti-inflammatory Effects

- Recent studies have shown that DMA exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This mechanism has been explored in conditions such as preterm birth, inflammatory bowel disease, and osteoporosis . For instance, DMA has been demonstrated to significantly reduce inflammatory mediators in models of neuroinflammation related to Alzheimer's disease .

- Bone Regeneration

- Antithyroid Activity

Industrial Applications

- Solvent in Chemical Synthesis

- Polymer Industry

- Analytical Chemistry

Case Studies

Case Study 1: Neuroinflammation Research

- A study published in Nature demonstrated that DMA significantly suppresses reactive oxygen species (ROS) production and other inflammatory mediators in neuroinflammation models. This highlights its potential for treating neurodegenerative diseases .

Case Study 2: Osteoporosis Treatment

- Research indicated that DMA not only inhibits osteoclastogenesis but also enhances bone regeneration. The findings suggest that DMA could be re-evaluated as an active component in osteoporosis treatment rather than merely an excipient .

Data Table: Applications of this compound

作用机制

N,N-二甲基乙酰胺主要通过其强大的溶解能力发挥作用,这使其能够溶解多种有机和无机化合物。它通过形成氢键和偶极-偶极相互作用与分子靶标相互作用,促进各种化学反应和过程。在生物系统中,它可以穿透细胞膜,影响细胞功能和过程。

相似化合物的比较

Physicochemical Properties

- Boiling Point : 165–166°C

- Density : 0.936 g/cm³ at 25°C

- Solubility : Miscible with water, alcohols, ethers, and most organic solvents.

- Polarity : High polarity due to the amide functional group, with a dipole moment of ~3.8 D.

- Thermal Stability : Stable up to 200°C, making it suitable for high-temperature reactions .

Applications

DMAc is widely used as:

- A solvent for polymers (polyimides, polyacrylonitrile, PVC) .

- A reaction medium in organic synthesis (e.g., alkylation, cyclization) .

- A co-solvent for cellulose dissolution in LiCl mixtures .

- A component in pharmaceuticals and agrochemicals .

N,N-Dimethylformamide (DMF)

Chemical Structure : HCON(CH₃)₂.

Key Differences :

| Property | DMAc | DMF |

|---|---|---|

| Boiling Point | 165°C | 153°C |

| Polarity | Slightly less polar | More polar (dipole ~4.1 D) |

| Toxicity | Moderate hepatotoxicity | Higher hepatotoxicity |

| Applications | Preferred for high-temperature polymer processing | Common in peptide coupling and CO₂ capture |

Research Findings :

- DMAc exhibits lower hygroscopicity than DMF, enhancing stability in moisture-sensitive reactions .

- In CuBiI₄ precursor dissolution, DMAc with HI outperformed DMF/DMSO but yielded low photovoltaic efficiency (~1%) .

N-Methylacetamide (NMA)

Chemical Structure : CH₃CONHCH₃.

Key Differences :

- Boiling Point : 206°C (higher than DMAc due to stronger H-bonding).

- Solubility : Lower miscibility with hydrocarbons compared to DMAc.

- Reactivity : Less effective as a solvent for H₂S absorption. Experimental data show DMAc dissolves 40% more H₂S than NMA at 303.15 K .

N,N-Diethylacetamide (DEAc)

Chemical Structure : CH₃CON(C₂H₅)₂.

Key Differences :

- Boiling Point : 186°C (higher due to larger alkyl groups).

- Solvation Power : Reduced polarity compared to DMAc, limiting use in polar polymer dissolution.

- Applications: Primarily in niche organometallic reactions and as a milder solvent for sensitive substrates .

Dimethyl Sulfoxide (DMSO)

Chemical Structure : (CH₃)₂SO.

Key Differences :

| Property | DMAc | DMSO |

|---|---|---|

| Boiling Point | 165°C | 189°C |

| Polarity | Moderate | Extremely polar (dipole ~4.1 D) |

| Toxicity | Moderate | Low (widely used in cryopreservation) |

| Applications | Polymer processing | Drug delivery, cryoprotectant |

Research Findings :

- DMSO’s high polarity makes it superior for dissolving ionic compounds, but DMAc is preferred for cellulose-LiCl systems due to better chemical stability .

Critical Analysis of Research Findings

- Polymer Processing : DMAc’s thermal stability and moderate polarity make it ideal for polyimide synthesis (e.g., Kapton films) . In contrast, DMF degrades faster under similar conditions .

- Cellulose Dissolution : DMAc-LiCl systems achieve homogeneous cellulose solutions at lower LiCl concentrations (5–9 wt%) than DMF-based systems, which require >10 wt% .

- Toxicity : Both DMAc and DMF are hepatotoxic, but DMAc’s slower dermal absorption reduces acute exposure risks .

生物活性

N,N-Dimethylacetamide (DMA) is a versatile organic solvent widely used in pharmaceutical formulations and as a drug excipient. Recent studies have revealed its significant biological activities, particularly in the context of neuroinflammation, bone regeneration, and potential therapeutic applications. This article explores the biological activity of DMA, presenting relevant data, case studies, and research findings.

DMA is a small molecule with a molecular weight of 87 g/mol, characterized by its high miscibility with water and ability to penetrate biological membranes, including the blood-brain barrier. Its chemical structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Mechanisms of Action:

- Inhibition of Neuroinflammation: DMA has been shown to suppress the production of inflammatory mediators such as reactive oxygen species (ROS), nitric oxide (NO), and various cytokines in microglial cells and hippocampal slices. This effect is mediated through the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, which is critical in regulating inflammatory responses in neurodegenerative diseases like Alzheimer's disease (AD) .

- Bone Regeneration: DMA exhibits epigenetic activity by binding to bromodomains, inhibiting osteoclastogenesis, and promoting osteoblast activity. This suggests its potential as an anti-osteoporotic agent .

Neuroinflammation Studies

A study published in Scientific Reports demonstrated that DMA significantly reduces neuroinflammation in models of Alzheimer's disease. The researchers found that DMA treatment led to:

- Decreased levels of amyloid-β (Aβ) induced inflammation.

- Reduction in LPS-induced NO production and iNOS expression.

- Suppression of NF-κB nuclear translocation upon LPS stimulation .

Bone Regeneration Studies

Research highlighted in PMC indicates that DMA can enhance bone regeneration by:

- Inhibiting osteoclast-mediated bone resorption.

- Altering the balance between osteoblasts and osteoclasts, thus promoting bone health .

Case Studies

-

Alzheimer's Disease Model:

- Objective: To evaluate the anti-inflammatory effects of DMA on neuroinflammation.

- Methodology: Cultured microglia were treated with LPS to induce inflammation, followed by DMA treatment.

- Results: Significant suppression of inflammatory markers was observed, indicating DMA's potential therapeutic role in AD management.

-

Bone Health Assessment:

- Objective: To assess the impact of DMA on osteoclastogenesis.

- Methodology: In vitro assays with bone marrow-derived macrophages were conducted.

- Results: DMA inhibited the formation of osteoclasts and promoted osteoblast activity, suggesting its utility in osteoporosis treatment.

Data Table: Biological Effects of this compound

常见问题

Basic Research Questions

Q. What are the critical physical and thermodynamic properties of DMAc relevant to its use as a solvent in organic synthesis?

DMAc exhibits a boiling point of ~140°C, a melting point of -17°C, and a density of 0.945 g/cm³, making it suitable for high-temperature reactions . Its low vapor pressure and miscibility with most organic solvents enhance its utility in homogeneous reactions . Thermodynamic studies reveal heat capacities of 298.15–340 K and fusion enthalpies critical for designing crystallization or distillation processes .

Q. How can DMAc be effectively purified to remove contaminants like acetic acid?

Continuous dual-column distillation is a robust method for separating acetic acid from DMAc, achieving high purity (>99%) without complex chromatographic steps . Pre-treatment with molecular sieves or phosphoric anhydride can further reduce water content .

Q. What safety protocols are recommended for handling DMAc in laboratory settings?

DMAc is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC . Use PPE (gloves, goggles), ensure ventilation, and monitor dermal exposure (high absorption risk). Metabolites like acetamide may contribute to toxicity, necessitating regular workplace air monitoring .

Q. Why is DMAc a preferred solvent for cellulose dissolution and derivatization?

The LiCl-DMAc system dissolves cellulose via disruption of hydrogen bonds. Optimal esterification occurs at 28–70°C using catalysts like p-toluenesulfonyl chloride, with reaction efficiency validated by light scattering and viscosity measurements .

Advanced Research Questions

Q. How can reaction conditions for cellulose esterification in LiCl-DMAc be optimized to minimize side reactions?

Kinetic studies suggest temperature control (50–60°C) and catalyst ratios (e.g., pyridine:acetic anhydride = 1:1.2) reduce acetylation side products. Light scattering data (Polymer, 2001) show cellulose aggregation at >70°C, necessitating lower temperatures for homogeneous reactions .

Q. What methodologies are effective for modeling DMAc’s liquid-liquid equilibrium (LLE) in aqueous extraction systems?

Ternary LLE systems (e.g., water + DMAc + chloroform) can be modeled using nonrandom two-liquid (NRTL) and universal quasichemical (UNIQUAC) models. Separation factors >2.5 indicate chloroform as optimal for DMAc recovery (distribution coefficients validated at 298.2–308.2 K) .

Q. How does DMAc influence the stability and pharmacokinetics of drugs like busulfan?

DMAc stabilizes busulfan in proficiency testing samples by preventing hydrolysis. Method validation requires HPLC analysis within ±15% accuracy for concentration and ±10% for dose recommendations, as per clinical guidelines .

Q. What mechanistic insights explain DMAc’s role in attenuating inflammatory bowel disease (IBD)?

DMAc inhibits NF-κB signaling, reducing pro-inflammatory cytokines (e.g., TNF-α). In murine DSS-induced colitis models, DMAc (50–100 mg/kg) decreased histologic damage scores by 40–60%, suggesting therapeutic potential .

Q. How do hydrogen-bonding interactions between DMAc and solvents like formamide affect rotational barriers in peptide models?

NMR and calorimetric studies show formamide hydrogen bonding increases rotational barriers of DMAc’s amide group by 2–3 kcal/mol, mimicking peptide interactions in proteins. Isotopic substitution (DMAc-d₃) confirms solvent polarity effects .

Q. What contradictions exist in DMAc’s genotoxicity and carcinogenicity data?

While IARC classifies DMAc as Group 2B based on rodent tumors (e.g., hepatocellular adenomas), human genotoxicity data are inconclusive. Metabolite acetamide shows weak mutagenicity in Ames tests, but no epidemiological studies confirm human risk .

Q. Methodological Tables

Table 1: Optimal Conditions for Cellulose Esterification in LiCl-DMAc

| Parameter | Range/Value | Reference |

|---|---|---|

| Temperature | 50–60°C | |

| Catalyst (p-TsCl) | 0.5–1.0 mol% | |

| Reaction Time | 4–6 hours |

Table 2: Thermodynamic Properties of DMAc

| Property | Value | Reference |

|---|---|---|

| Heat Capacity (Liquid, 298 K) | 165 J/mol·K | |

| Fusion Enthalpy | 12.3 kJ/mol | |

| Boiling Point | 140°C |

属性

IUPAC Name |

N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO, Array | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020499 | |

| Record name | N,N-Dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylacetamide appears as a clear colorless liquid with a faint odor similar to ammonia. About the same density as water. Flash point 145 °F. Vapors heavier than air. May by toxic by skin absorption. May irritate eyes and skin., Colorless liquid with a weak, ammonia- or fish-like odor; [NIOSH], OILY COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor. | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

329 to 331 °F at 760 mmHg (NTP, 1992), 163-165 °C, 165 °C, 329 °F | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

151 °F (NTP, 1992), 70 °C, 70 °C (OPEN CUP), 63 °C c.c., 158 °F (open cup), (oc) 158 °F | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN BENZENE, Soluble in alcohol, acetone, ether, Miscible with most org solvents, MISCIBLE WITH AROMATIC CMPD, ESTERS, KETONES, ETHERS, Miscible in water., Solubility in water: miscible, Miscible | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.943 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9366 @ 25 °C/4 °C, Relative density (water = 1): 0.94, 0.94 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.01 (Air= 1), Relative vapor density (air = 1): 3.01 | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9 mmHg at 140 °F (NTP, 1992), 2.0 [mmHg], 2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.33, 2 mmHg | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl acetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, OILY, Colorless liquid | |

CAS No. |

127-19-5 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCV5VDB3HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-4 °F (NTP, 1992), -18.59 °C, -20 °C, -4 °F | |

| Record name | DIMETHYLACETAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/74 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLACETAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0259 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIMETHYLACETAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/191 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dimethyl acetamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0218.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。